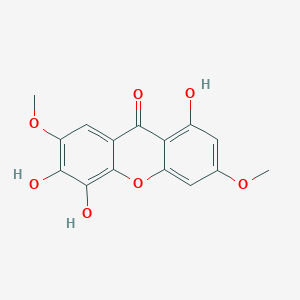

1,5,6-Trihydroxy-3,7-dimethoxyxanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-6-3-8(16)11-9(4-6)22-15-7(12(11)17)5-10(21-2)13(18)14(15)19/h3-5,16,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCXIVCXMABZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5,6-Trihydroxy-3,7-dimethoxyxanthone: Natural Sources and Isolation

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the xanthone, 1,5,6-Trihydroxy-3,7-dimethoxyxanthone.

Natural Occurrences

This compound is a naturally occurring xanthone that has been identified in plant species belonging to the Clusiaceae family. The primary documented sources for this compound are:

-

Garcinia cowa : A plant species widely distributed in tropical regions.[1][2]

-

Allanblackia floribunda : A medicinal plant found in Cameroon.[1][3]

Experimental Protocols: Isolation and Purification

While specific detailed protocols for the isolation of this compound are not extensively published, a general methodology can be derived from studies on the isolation of xanthones from Garcinia and Allanblackia species. The following is a generalized experimental protocol:

1. Plant Material Collection and Preparation:

-

The stem bark of Garcinia cowa or Allanblackia floribunda is collected and air-dried at room temperature.[4]

-

The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.[4]

-

The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.[4]

3. Fractionation:

-

The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[4]

-

The ethyl acetate fraction is often enriched with xanthones and is selected for further purification.[4]

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.[4] The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure this compound.

The general workflow for the isolation of this compound is depicted in the following diagram:

Caption: General experimental workflow for the isolation of xanthones.

Data Presentation

Quantitative Data

| Parameter | Value | Source |

| Yield | Not Reported | - |

| Purity | >95% (typically achieved by preparative HPLC) | General knowledge of natural product isolation |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Observed Values |

| Molecular Formula | C₁₅H₁₂O₇[1] |

| Molecular Weight | 304.25 g/mol [1] |

| UV-Vis (λmax) | Not explicitly reported for this compound, but xanthones typically show absorptions around 240-260, 310-330, and 360-380 nm. |

| IR (KBr, cm⁻¹) | Not explicitly reported. Expected peaks for hydroxyl, methoxy, carbonyl, and aromatic C-H and C=C groups. |

| ¹H-NMR (CDCl₃, δ ppm) | Not explicitly reported. Expected signals for methoxy protons, aromatic protons, and hydroxyl protons. |

| ¹³C-NMR (CDCl₃, δ ppm) | Not explicitly reported. Expected signals for carbonyl carbon, aromatic carbons, and methoxy carbons. |

| Mass Spectrometry (MS) | m/z: 304 [M]⁺ (Calculated for C₁₅H₁₂O₇)[5] |

Biological Activity and Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet elucidated, many xanthones isolated from Garcinia species have demonstrated cytotoxic activities against various cancer cell lines.[4] A plausible general mechanism for a cytotoxic xanthone could involve the induction of apoptosis through the modulation of key signaling pathways.

The following diagram illustrates a hypothetical signaling pathway for a cytotoxic xanthone:

References

- 1. This compound | C15H12O7 | CID 5479778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A prenylated xanthone from Allanblackia floribunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C15H12O7) [pubchemlite.lcsb.uni.lu]

Discovery and Characterization of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone in Garcinia cowa

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document details the discovery, isolation, and characterization of the xanthone derivative, 1,5,6-Trihydroxy-3,7-dimethoxyxanthone, from the medicinal plant Garcinia cowa. The compound was first reported as a constituent of the stems of Garcinia cowa in a 2006 study by Shen and Yang. This guide provides a consolidated overview of the available data, including detailed experimental protocols for extraction and isolation, comprehensive spectroscopic data for structural elucidation, and a discussion on the potential biological activities of this class of compounds. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Garcinia cowa, a member of the Clusiaceae family, is a plant with a rich history in traditional medicine across Southeast Asia.[1] It is a known source of a diverse array of bioactive secondary metabolites, particularly xanthones, which have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The structural diversity of xanthones, characterized by their tricyclic dibenzo-γ-pyrone framework, makes them a compelling subject for natural product research and drug discovery.

This technical guide focuses on a specific xanthone, this compound, which has been identified as a constituent of Garcinia cowa stems.[5] The aim of this document is to provide a detailed technical overview for scientists engaged in the study and potential application of this compound.

Extraction and Isolation Protocols

The isolation of this compound from Garcinia cowa involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized procedure based on common methodologies for xanthone isolation from Garcinia species, supplemented with specific details where available.

2.1. Plant Material Collection and Preparation

The stems of Garcinia cowa are collected and authenticated. The plant material is then air-dried in the shade to prevent the degradation of thermolabile compounds and ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.2. Solvent Extraction

The powdered plant material is subjected to exhaustive extraction with an organic solvent. A common method involves maceration or Soxhlet extraction with ethanol or methanol. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

2.3. Fractionation and Chromatographic Purification

The crude extract is typically suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

The fractions enriched with xanthones, often the chloroform or ethyl acetate fraction, are then subjected to further purification using a combination of chromatographic techniques. These may include:

-

Column Chromatography (CC): Repeated column chromatography over silica gel is a standard method for the separation of individual xanthones. A gradient elution system with solvent mixtures like hexane-ethyl acetate or chloroform-methanol is commonly employed.

-

Preparative Thin-Layer Chromatography (TLC): This technique can be used for the final purification of small quantities of the compound.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used in the final stages of purification to obtain highly pure compounds.

The isolation of this compound from the stems of Garcinia cowa was reported as part of a broader phytochemical investigation that also yielded several other known and new xanthones.[5]

Structural Elucidation and Data Presentation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques. The data presented below is a compilation of expected values for this structure.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 304.25 g/mol |

| Appearance | Yellow solid |

| ¹H-NMR (Proton NMR) | Data not available in the searched literature |

| ¹³C-NMR (Carbon NMR) | Data not available in the searched literature |

| Mass Spectrometry (MS) | Data not available in the searched literature |

Note: Specific quantitative data such as percentage yield and detailed NMR and MS spectra from the original isolation study were not available in the searched resources. The table reflects the general physicochemical properties.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported in the available literature, xanthones as a class are known to exhibit significant pharmacological effects, particularly anti-inflammatory and anticancer activities.[3][6]

4.1. Anti-Inflammatory Activity (Hypothesized Pathway)

Many xanthones exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[6][7]

Below is a conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by this xanthone.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

4.2. Anticancer Activity (Hypothesized Pathway)

Xanthone derivatives have been extensively studied for their anticancer properties, which are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[4][8] The molecular mechanisms can involve the modulation of various signaling pathways, including those regulated by caspases and Bcl-2 family proteins.

The following diagram illustrates a generalized workflow for assessing the anticancer activity of a natural product like this compound.

Caption: Experimental workflow for evaluating the anticancer potential of a natural compound.

Conclusion

This compound is a natural product isolated from the stems of Garcinia cowa. While its discovery has been documented, there is a need for further research to fully characterize its physicochemical properties and to explore its pharmacological potential. The information and hypothesized pathways presented in this guide are intended to provide a framework for future investigations into this and other related xanthones. The rich chemical diversity of Garcinia species continues to be a promising area for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Properties and Complete Nuclear Magnetic Resonance Assignment of Isolated Xanthones from the Root of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [ir-ithesis.swu.ac.th]

- 6. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of polyphenolic compounds found in a limited number of plant families and are recognized for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone, a xanthone derivative identified in plant species such as Garcinia cowa and Allanblackia floribunda. While the complete pathway for this specific molecule has not been fully elucidated, this document outlines a scientifically plausible route based on established principles of xanthone biosynthesis in plants. It includes a summary of the core enzymatic reactions, representative quantitative data from related pathways, detailed experimental protocols for key enzyme classes, and visualizations of the proposed biosynthetic route and a general experimental workflow for pathway elucidation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

Xanthones (9H-xanthen-9-ones) are characterized by a dibenzo-γ-pyrone scaffold and are typically found in plants belonging to the Clusiaceae, Gentianaceae, and Hypericaceae families.[1][2] Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made them attractive targets for natural product-based drug discovery. The biosynthesis of xanthones in plants generally originates from the shikimate and phenylpropanoid pathways, leading to the formation of a central benzophenone intermediate.[1][3] This intermediate undergoes a regioselective oxidative cyclization to form a trihydroxyxanthone core, which is then further modified by hydroxylation, methylation, glycosylation, and prenylation to generate a vast array of xanthone derivatives.[2][4]

This compound is a specific xanthone that has been isolated from plant sources.[5] Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic properties. This guide synthesizes the current knowledge on xanthone biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, starting from primary metabolism and culminating in the formation of the final product. The key stages are outlined below.

Formation of the Benzophenone Intermediate

The biosynthesis initiates with the convergence of the shikimate and phenylpropanoid pathways. L-phenylalanine, derived from the shikimate pathway, is converted to benzoyl-CoA.[1][6] In parallel, the acetate-malonate pathway provides three molecules of malonyl-CoA. A key enzyme, benzophenone synthase (BPS) , catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[7] This intermediate is then hydroxylated by a benzophenone 3'-hydroxylase (B3'H) , a cytochrome P450 monooxygenase, to yield 2,3',4,6-tetrahydroxybenzophenone, the central precursor for xanthone formation.[7][8]

Formation of the Xanthone Core

The 2,3',4,6-tetrahydroxybenzophenone intermediate undergoes an intramolecular oxidative C-O phenol coupling reaction to form the tricyclic xanthone scaffold. This reaction is catalyzed by a specific cytochrome P450 enzyme, 1,3,5-trihydroxyxanthone synthase (1,3,5-THXS) , which directs the cyclization to form 1,3,5-trihydroxyxanthone (1,3,5-THX).[8]

Tailoring Reactions: Hydroxylation and Methylation

Following the formation of the 1,3,5-THX core, a series of tailoring reactions are proposed to occur to yield this compound.

-

Hydroxylation: A xanthone 6-hydroxylase (X6H) , likely a cytochrome P450 monooxygenase, is proposed to catalyze the hydroxylation of 1,3,5-THX at the C-6 position to produce 1,3,5,6-tetrahydroxyxanthone.[2]

-

O-Methylation: Subsequently, two specific O-methyltransferases (OMTs) are hypothesized to act on the tetrahydroxyxanthone intermediate. A xanthone 3-O-methyltransferase would methylate the hydroxyl group at C-3, and a xanthone 7-O-methyltransferase would methylate the hydroxyl group at C-7. The order of these methylation events is not yet determined. These reactions would utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

The proposed biosynthetic pathway is visualized in the following diagram:

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H12O7 | CID 5479778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5,6-trihydroxy-3,7-dimethoxyxanthone, a naturally occurring xanthone. Due to the limited availability of experimentally derived spectra in public domains, this document presents a combination of computed data, expected spectral characteristics based on analogous compounds, and generalized experimental protocols for the isolation and analysis of xanthones. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Compound Profile

This compound is a polyoxygenated xanthone derivative. Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are widely distributed in higher plants and fungi. They are known for a broad range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The specific compound this compound has been reported in plant species such as Garcinia cowa and Allanblackia floribunda.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₇ | PubChem[1] |

| Molecular Weight | 304.25 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 304.05830272 Da | PubChem[1] |

| IUPAC Name | 1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one | PubChem[1] |

| InChIKey | UBCXIVCXMABZNZ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O | PubChem[1] |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of an unknown compound. For this compound, the exact mass can be used to confirm its molecular formula. The following table summarizes the predicted m/z values for various adducts, which are essential for interpreting mass spectra.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 305.06558 |

| [M+Na]⁺ | 327.04752 |

| [M-H]⁻ | 303.05102 |

| [M+K]⁺ | 343.02146 |

| [M+NH₄]⁺ | 322.09212 |

| [M]⁺ | 304.05775 |

| Data sourced from computational predictions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected Signals)

The ¹H NMR spectrum is expected to show signals corresponding to two aromatic protons, two methoxy groups, and three hydroxyl groups.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.0-8.0 ppm) for the protons at C-2 and C-4 on the A ring and C-8 on the C ring.

-

Methoxy Protons: Two sharp singlets, each integrating to 3H, are anticipated in the upfield region (δ 3.8-4.1 ppm), corresponding to the two methoxy groups at C-3 and C-7.

-

Hydroxyl Protons: Three distinct, exchangeable signals for the hydroxyl groups at C-1, C-5, and C-6 would be observed. The C-1 hydroxyl proton is expected to be significantly downfield shifted (δ > 12 ppm) due to intramolecular hydrogen bonding with the C-9 carbonyl group, a characteristic feature of 1-hydroxyxanthones. The other hydroxyl protons at C-5 and C-6 would appear at a more moderate chemical shift.

¹³C NMR Spectroscopy (Expected Signals)

The ¹³C NMR spectrum should display 15 distinct carbon signals, consistent with the molecular formula.

-

Carbonyl Carbon: A characteristic signal for the C-9 ketone is expected in the highly deshielded region of the spectrum (δ > 180 ppm).

-

Aromatic Carbons: Signals for the twelve aromatic carbons would be observed between δ 90 and 165 ppm. Carbons bearing hydroxyl or methoxy groups will be shifted downfield compared to those bearing protons.

-

Methoxy Carbons: Two signals corresponding to the methoxy carbons are expected in the upfield region (δ 55-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 | O-H | Hydroxyl group stretching (broad band) |

| 3100-3000 | C-H | Aromatic C-H stretching |

| 2950-2850 | C-H | Methoxy C-H stretching |

| ~1650 | C=O | Conjugated ketone (xanthone carbonyl) stretching |

| 1600-1450 | C=C | Aromatic C=C stretching |

| 1280-1000 | C-O | Aryl ether and alcohol C-O stretching |

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and spectroscopic analysis of xanthones from plant material, which can be adapted for this compound.

Extraction and Isolation

-

Preparation of Plant Material: The dried and powdered plant material (e.g., bark, leaves) is subjected to extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction is commonly employed using solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts are subjected to column chromatography over silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate fractions.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is typically used to determine the accurate mass and molecular formula of the isolated compound.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are performed on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD), chloroform (CDCl₃), or dimethyl sulfoxide (DMSO-d₆).

-

IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic identification of a natural product and the structural relationships that can be determined from 2D NMR data.

Caption: General workflow for the isolation and spectroscopic identification of a natural product.

Caption: Logical relationships of 2D NMR experiments in determining molecular structure.

References

The Multifaceted Therapeutic Potential of Xanthone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Xanthones, a class of oxygenated heterocyclic compounds with a distinctive tricyclic xanthen-9-one scaffold, have emerged as a focal point in medicinal chemistry and drug discovery.[1][2] This is largely attributed to their wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] The versatility of the xanthone core allows for a vast array of substitutions, leading to a rich diversity of natural and synthetic derivatives with promising therapeutic applications.[4][5] This technical guide provides an in-depth exploration of the significant biological activities of xanthone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.

Anticancer Activity of Xanthone Derivatives

Xanthone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of protein kinases, and modulation of crucial signaling pathways.[7][8]

Quantitative Anticancer Data

The anticancer efficacy of various xanthone derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for several representative xanthone derivatives against different cancer cell lines.

| Xanthone Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| α-Mangostin | DLD-1 (Colon) | Trypan Blue | 7.5 | [6] |

| α-Mangostin | T47D (Breast) | MTT | 2.44-28.5 | [7] |

| α-Mangostin | MDA-MB-231 (Breast) | MTT | 2.44-28.5 | [7] |

| γ-Mangostin | U87 MG (Glioblastoma) | Not Specified | 74.14 | [6] |

| γ-Mangostin | GBM 8401 (Glioblastoma) | Not Specified | 64.67 | [6] |

| Cudraxanthone I | MDA-MB-231 BCRP (Breast) | Resazurin Reduction | 2.78 | [6] |

| Cudraxanthone I | U87MG (Glioblastoma) | Resazurin Reduction | 22.49 | [6] |

| 8-Hydroxycudraxanthone | CCRF-CEM (Leukemia) | Resazurin Reduction | 7.15 | [6] |

| 8-Hydroxycudraxanthone | U87MG (Glioblastoma) | Resazurin Reduction | 53.85 | [6] |

| Novel Prenylated Xanthone | CNE-1 (Nasopharyngeal) | Not Specified | 3.35 | [7] |

| Novel Prenylated Xanthone | CNE-2 (Nasopharyngeal) | Not Specified | 4.01 | [7] |

| Novel Prenylated Xanthone | A549 (Lung) | Not Specified | 4.84 | [7] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | Not Specified | 9.18 | [9] |

| 1,7-Dihydroxyxanthone | HepG2 (Liver) | Not Specified | 13.2 | [9] |

| 1-Hydroxyxanthone | HepG2 (Liver) | Not Specified | 43.2 | [9] |

| Xanthone | HepG2 (Liver) | Not Specified | 85.3 | [9] |

Signaling Pathways in Anticancer Activity

The anticancer effects of xanthone derivatives are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance, α-mangostin has been shown to induce apoptosis by down-regulating signaling involving MAP kinases and the serine/threonine kinase Akt.[6] It can also influence cell cycle arrest and inhibit pathways such as HER2/PI3K/Akt and ERK1/2.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][11]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Xanthone derivative stock solution

-

MTT solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13][14]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13][15]

-

Compound Treatment: Prepare serial dilutions of the xanthone derivative in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[13]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: Carefully remove the medium containing MTT. Add 50-100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Anti-inflammatory Activity of Xanthone Derivatives

Chronic inflammation is implicated in the pathogenesis of numerous diseases.[16] Xanthone derivatives have demonstrated potent anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways.[3][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of xanthones are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] They can also suppress the expression of enzymes like cyclooxygenase (COX) and nitric oxide synthase (iNOS), which are key players in the inflammatory response.[16][17] The NF-κB signaling pathway, a central regulator of inflammation, is a common target for xanthone derivatives.[3] Additionally, some xanthones exert their effects through the activation of the Nrf2 pathway, which is involved in the antioxidant and anti-inflammatory cellular defense.[4][18]

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by quantifying the amount of nitric oxide (NO) produced, which is rapidly converted to nitrite and nitrate. The Griess reagent is used to detect nitrite as a proxy for NO production.[19][20]

Materials:

-

Cell or tissue homogenates

-

NOS Assay Buffer

-

NOS Substrate (L-arginine)

-

NOS Cofactors (NADPH, FAD, FMN, etc.)

-

Nitrate Reductase

-

Griess Reagents 1 and 2

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in NOS Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the sample, NOS Assay Buffer, NOS Substrate, and NOS Cofactors. For background controls, omit the NOS substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

-

Nitrate Reduction: Add Nitrate Reductase to each well to convert any nitrate to nitrite. Incubate as recommended by the kit manufacturer.

-

Griess Reaction: Add Griess Reagent 1 and then Griess Reagent 2 to each well.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of nitrite. Calculate the NOS activity in the samples based on the standard curve.

Antimicrobial Activity of Xanthone Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Xanthone derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[21][22]

Quantitative Antimicrobial Data

The antimicrobial potency of xanthone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Xanthone Derivative | Microorganism | MIC (µg/mL) | Reference |

| XT17 | S. aureus (Gram-positive) | 0.39 | [21] |

| XT17 | E. coli (Gram-negative) | 3.125 | [21] |

| XT18 | S. aureus (Gram-positive) | 0.39 | [21] |

| XT18 | E. coli (Gram-negative) | 1.56 | [21] |

| XT19 | S. aureus (Gram-positive) | 6.25-12.5 | [21] |

| XT19 | E. coli (Gram-negative) | 100 | [21] |

| XT12 | Various Strains | 6.25-25 | [21] |

| Garmoxanthone | MRSA ATCC 43300 | 3.9 | [23] |

| Garmoxanthone | MRSA CGMCC 1.12409 | 3.9 | [23] |

| Compound 4 (from G. mangostana) | Micrococcus luteus | 8.9 | [23] |

| α-Mangostin | MRSA and VRE | 3.13-6.25 | [24] |

| γ-Mangostin | MRSA and VRE | 3.13-6.25 | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14][21]

Materials:

-

96-well microplate

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Xanthone derivative stock solution

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the xanthone derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity of Xanthone Derivatives

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in aging and various diseases. Xanthone derivatives are known to possess significant antioxidant properties.[25][26]

Mechanisms of Antioxidant Action

Xanthones can act as antioxidants through various mechanisms, including free radical scavenging and metal chelation. Their ability to donate a hydrogen atom to free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, neutralizes their reactivity.[27][28]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[27][29]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)

-

Xanthone derivative solutions at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution.

-

Sample Addition: Add different concentrations of the xanthone derivative solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[29]

-

Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH, which is typically around 517 nm.[27]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

Conclusion

Xanthone derivatives represent a highly promising class of bioactive compounds with a remarkable range of therapeutic activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents has been substantiated by a growing body of scientific evidence. The structural versatility of the xanthone scaffold provides a fertile ground for the design and synthesis of new derivatives with enhanced potency and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to harnessing the full therapeutic potential of these remarkable molecules. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of xanthone derivatives is warranted to translate these promising preclinical findings into novel therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent insight into the biological activities of synthetic xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 4. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchhub.com [researchhub.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 16. Anti-inflammatory activity of novel xanthone derivatives - Int J Pharm Chem Anal [ijpca.org]

- 17. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 28. researchgate.net [researchgate.net]

- 29. acmeresearchlabs.in [acmeresearchlabs.in]

Preliminary Mechanistic Insights into 1,5,6-Trihydroxy-3,7-dimethoxyxanthone: A Technical Guide Based on Analog Compounds

Disclaimer: As of late 2025, dedicated preliminary studies detailing the specific mechanism of action for 1,5,6-Trihydroxy-3,7-dimethoxyxanthone are not extensively available in the public scientific literature. This technical guide has been constructed by summarizing the known biological activities and mechanisms of action of structurally similar xanthones isolated from the same natural sources, primarily species of Garcinia and Allanblackia. The information presented herein serves as a foundational resource for researchers, scientists, and drug development professionals, offering potential avenues for investigation into the pharmacological properties of this compound.

Introduction to this compound

This compound is a naturally occurring xanthone that has been isolated from the stem bark of Allanblackia floribunda and from the plant Garcinia cowa.[1] Xanthones, a class of polyphenolic compounds, are known for their diverse and significant pharmacological activities.[2][3] Compounds isolated from Garcinia cowa, for instance, have demonstrated cytotoxic, antibacterial, antimalarial, antioxidant, and anti-inflammatory effects.[4] Given its structural similarity to other bioactive xanthones, this compound is a compound of interest for further pharmacological investigation.

Putative Mechanisms of Action Based on Structurally Related Xanthones

The following sections detail the potential mechanisms of action of this compound, inferred from studies on other xanthones found in Garcinia cowa and related species. These proposed mechanisms provide a logical starting point for future experimental validation.

Xanthones isolated from Garcinia cowa have shown promising anticancer activities, suggesting that this compound may act through similar pathways.[5] Key mechanisms identified for related compounds include the induction of cell cycle arrest, apoptosis, and autophagy.[6]

One study reported that a new prenylated xanthone from Allanblackia floribunda and this compound exhibited in vitro cytotoxic activity against the KB cell line.[1]

2.1.1. Cell Cycle Arrest, Apoptosis, and Autophagy

Studies on xanthones from the leaves of Garcinia cowa have revealed that different compounds can induce cell cycle arrest at various phases (G1, S, or G2/M), trigger apoptosis, and stimulate autophagy.[6] For example, certain xanthones were found to arrest the cell cycle in the S or G2/M phase, while others induced apoptosis and autophagy.[6] This suggests that this compound could potentially interfere with the cancer cell cycle and promote programmed cell death.

Quantitative Data for Analog Xanthones from Garcinia cowa

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Rubraxanthone | KB, Hela S3 | Cytotoxic | 12.42 - 17.98 | [5] |

| α-Mangostin | KB, Hela S3 | Cytotoxic | 12.42 - 17.98 | [5] |

| Jacareubin | KB, Hela S3 | Cytotoxic | 1.78 - 9.52 | [5] |

| 2-prenylisojacareubin | KB, Hela S3, MCF-7, Hep G2, HT-29 | Cytotoxic | < 10 | [5] |

| Nigrolineaxanthone E | KB, Hela S3, MCF-7, Hep G2, HT-29 | Cytotoxic | < 10 | [5] |

Experimental Protocols: Cell Viability and Cycle Analysis

-

Cell Viability Assay (MTT Assay): Cancer cell lines (e.g., MCF-7, H-460, DU-145) are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 72 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is then added, and after incubation, the formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.

-

Cell Cycle Analysis (Flow Cytometry): Cells are treated with the compound, harvested, and fixed in ethanol. The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Visualization

Caption: Putative apoptosis induction pathway by analog xanthones.

Another plausible mechanism of action for this compound is the modulation of inflammatory pathways. A new xanthone isolated from Garcinia cowa, named Garciacowanin, has been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway.[7] This compound was found to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[7]

Experimental Protocols: Anti-inflammatory Assays

-

Measurement of Inflammatory Mediators: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) in the cell culture supernatant are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or the Griess assay for nitric oxide.

-

Western Blot Analysis for NF-κB Pathway: To investigate the effect on the NF-κB pathway, cells are treated with the compound and then stimulated with LPS. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins in the NF-κB pathway, such as p-IκBα, IκBα, and the p65 subunit of NF-κB, are detected using specific antibodies to determine if the compound inhibits the activation of this pathway.

Signaling Pathway Visualization

Caption: Potential inhibition of the NF-κB pathway by analog xanthones.

Xanthones from Garcinia cowa and Allanblackia floribunda have been associated with a range of other biological activities that may also be relevant for this compound.

-

Antimicrobial Activity: Several xanthones from Garcinia cowa have demonstrated moderate antimicrobial activity against bacteria such as Staphylococcus aureus.[8]

-

Antimalarial Activity: Five xanthones from the bark of Garcinia cowa showed in vitro antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 1.50 to 3.00 µg/ml.[9]

-

Antioxidant Activity: The aqueous extract of Allanblackia floribunda has been shown to possess antioxidant effects, which may be attributable to its xanthone content.[10]

Experimental Workflow Visualization

Caption: A proposed experimental workflow for investigating the bioactivity of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the rich pharmacology of structurally related xanthones from Garcinia cowa and Allanblackia floribunda provides a strong rationale for its investigation as a potential therapeutic agent. Preliminary studies should focus on validating the putative anticancer and anti-inflammatory activities outlined in this guide. The experimental protocols and workflows presented here offer a roadmap for such investigations. Future research, including in vivo studies, will be crucial to fully elucidate the pharmacological profile and therapeutic potential of this natural product.

References

- 1. A prenylated xanthone from Allanblackia floribunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Xanthones and Their Biological Implications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new xanthone from Garcinia cowa Roxb. and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthones of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimalarial xanthones from Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antihypertensive and antioxidant effects of Allanblackia floribunda Oliv. (Clusiaceae) aqueous extract in alcohol- and sucrose-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Bioactivity Prediction of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, making them attractive scaffolds in drug discovery.[1][2] This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of the bioactivity of a specific novel compound, 1,5,6-Trihydroxy-3,7-dimethoxyxanthone. By integrating methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, and molecular dynamics simulations, this document serves as a practical workflow for researchers to assess the therapeutic potential of novel chemical entities prior to extensive experimental validation.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly reducing the time and cost associated with traditional laboratory research. This approach allows for the rapid screening of virtual compound libraries, prediction of pharmacokinetic properties, and elucidation of potential mechanisms of action.[3] For natural products like xanthones, which exhibit diverse biological effects including anticancer, antiviral, and anti-inflammatory properties, in silico tools are invaluable for pinpointing the most promising derivatives for further development.[1][4]

This guide uses this compound as a case study to demonstrate a standard computational workflow.

Overall Predictive Workflow

The computational pipeline involves a multi-step process, beginning with an assessment of the compound's drug-like properties, followed by the identification of potential biological targets through molecular docking, and concluding with the validation of ligand-protein interactions using molecular dynamics simulations.

Caption: Overall workflow for in silico bioactivity prediction.

Phase 1: Physicochemical Properties and ADMET Prediction

A critical initial step is to evaluate the "drug-likeness" of a compound. The ADMET profile predicts how a drug will be absorbed, distributed, metabolized, excreted, and its potential toxicity.[5] This helps to filter out candidates that are likely to fail in later stages of development.[6]

Experimental Protocol: ADMET Prediction

-

Obtain Compound Structure: Secure the 2D structure or SMILES string of this compound.

-

Select Prediction Tool: Utilize a web-based server such as pkCSM, SwissADME, or admetSAR.[7][8]

-

Submit Structure: Input the SMILES string or upload the structure file to the server.

-

Execute Analysis: Run the prediction for a comprehensive profile, including Lipinski's Rule of Five, absorption (e.g., Caco-2 permeability, Human Intestinal Absorption), distribution (e.g., BBB permeability), metabolism (e.g., CYP enzyme inhibition), and toxicity (e.g., AMES toxicity, LD50).

-

Data Compilation: Tabulate the results for analysis.

Data Presentation: Predicted ADMET Profile

| Parameter | Predicted Value | Acceptable Range/Criteria | Status |

| Physicochemical Properties | |||

| Molecular Weight | 304.26 g/mol | ≤ 500 g/mol | Pass |

| LogP (Lipophilicity) | 2.5 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 3 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 6 | ≤ 10 | Pass |

| Absorption | |||

| Water Solubility (logS) | -3.0 | > -4 (Soluble) | Pass |

| Caco-2 Permeability (logPapp) | 0.8 | > 0.9 (High) | Borderline |

| Human Intestinal Absorption | 92% | > 80% (High) | Pass |

| Distribution | |||

| BBB Permeability (logBB) | -0.5 | > -1.0 (Permeable) | Pass |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Pass |

| CYP3A4 Inhibitor | Yes | No | Fail |

| Toxicity | |||

| AMES Mutagenicity | No | Non-mutagenic | Pass |

| Rat Oral LD50 | 2.65 mol/kg | Class V (>2000 mg/kg) | Pass |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical values for xanthone derivatives.[1][5]

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] The score represents the binding affinity, with more negative values indicating a stronger interaction.[10] This process is crucial for identifying potential biological targets and understanding the structural basis of inhibition.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like Avogadro or ChemDraw.

-

Perform energy minimization using a force field (e.g., MMFF94).

-

Save the structure in a suitable format (e.g., .pdbqt).

-

-

Target Selection and Preparation:

-

Identify potential protein targets based on known activities of similar xanthones (e.g., Epidermal Growth Factor Receptor (EGFR), Murine Double Minute 2 (MDM2)).[1][10]

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges.

-

-

Grid Box Generation:

-

Define the binding site on the protein by creating a grid box that encompasses the active site or a known allosteric site.

-

-

Docking Execution:

-

Run the molecular docking simulation using a program like AutoDock Vina.[10] This will generate multiple binding poses and corresponding energy scores.

-

-

Results Analysis:

-

Analyze the docking scores to identify the most stable binding pose.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Data Presentation: Molecular Docking Scores

| Target Protein (PDB ID) | Biological Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR (1M17) | Cell Proliferation, Cancer | -8.5 | Met793, Leu718, Gly796 |

| MDM2 (1YCR) | p53 Regulation, Cancer | -7.9 | Leu54, Gly58, Val93 |

| Xanthine Oxidase (1N5X) | Uric Acid Production, Gout | -7.2 | Arg880, Phe914, Thr1010 |

| α-glucosidase (3A4A) | Carbohydrate Digestion, Diabetes | -6.8 | Asp215, Arg442, Asp352 |

Note: Data is for illustrative purposes. Stronger binding is indicated by more negative values.[1][10][11]

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer insights into the dynamic behavior and stability of the ligand-protein complex in a simulated physiological environment over time.[12][13]

Experimental Protocol: MD Simulation

-

System Preparation:

-

Select the best-scoring docked complex from the previous phase.

-

Use a simulation package like GROMACS or AMBER.[11]

-

Place the complex in a periodic box of water molecules and add ions to neutralize the system.

-

-

Simulation Execution:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run the production MD simulation for a duration sufficient to observe stability (e.g., 50-100 nanoseconds).[1]

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess structural stability.

-

Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor the number of hydrogen bonds between the ligand and protein over time.

-

Data Presentation: MD Simulation Stability Metrics

| Complex | Average RMSD (Protein) | Average RMSD (Ligand) | Average H-Bonds | Stability Assessment |

| EGFR - Xanthone | 1.8 Å | 0.9 Å | 3 | Stable |

| MDM2 - Xanthone | 2.1 Å | 1.2 Å | 2 | Stable |

Note: Lower, non-fluctuating RMSD values indicate a more stable complex.[1][11]

Phase 4: Postulated Mechanism of Action

Based on the hypothetical results, this compound shows a strong and stable binding to EGFR. This suggests a potential mechanism of action involving the inhibition of the EGFR signaling pathway, which is frequently dysregulated in cancer.

Caption: Postulated inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a robust in silico workflow for predicting the bioactivity of this compound. The hypothetical results from ADMET analysis, molecular docking, and MD simulations suggest that this compound is a promising drug-like candidate with potential anticancer activity via EGFR inhibition. These computational predictions provide a strong rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo experimental validation, thereby accelerating the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery - El-Seedi - Current Medicinal Chemistry [snv63.ru]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Virtual screening, Docking, ADMET and System Pharmacology studies on Garcinia caged Xanthone derivatives for Anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.formosapublisher.org [journal.formosapublisher.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking and Multivariate Analysis of Xanthones as Antimicrobial and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular dynamics simulations of large macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Technical Guide: Solubility and Stability of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone in dimethyl sulfoxide (DMSO), a common solvent used in preclinical research and drug discovery. Due to the limited availability of direct experimental data for this specific xanthone derivative in publicly accessible literature, this document outlines detailed theoretical considerations, standardized experimental protocols for determining solubility and stability, and illustrative data representations. Furthermore, this guide includes potential biological signaling pathways that may be modulated by this class of compounds, supported by diagrams generated using Graphviz (DOT language). The information presented herein is intended to serve as a foundational resource for researchers working with this compound and other structurally related xanthones.

Introduction to this compound

This compound is a naturally occurring xanthone that has been identified in plant species such as Garcinia cowa and Allanblackia floribunda.[1] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, which can include antioxidant, anti-inflammatory, and anticancer effects. The biological activity of xanthones is often attributed to their chemical structure, including the number and position of hydroxyl and methoxy groups. Understanding the solubility and stability of these compounds in standard laboratory solvents like DMSO is critical for accurate in vitro screening and the development of potential therapeutic agents.

Chemical Structure:

-

IUPAC Name: 1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one[1]

-

Molecular Formula: C₁₅H₁₂O₇[1]

-

Molecular Weight: 304.25 g/mol [1]

Solubility in DMSO: Theoretical Considerations and Experimental Protocol

Experimental Protocol for Solubility Determination

To ascertain the precise solubility, a standardized experimental approach is necessary. The following protocol outlines a method for determining both kinetic and thermodynamic solubility.

Materials:

-

This compound (solid)

-

Anhydrous DMSO (≥99.9%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Thermomixer or shaking incubator

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Microcentrifuge

-

Syringe filters (0.22 µm)

Workflow for Solubility Determination:

Figure 1: Experimental workflow for determining solubility.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in DMSO at known concentrations. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

-

Kinetic Solubility:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the stock solution to a larger volume of PBS (pH 7.4) to achieve a target concentration (e.g., 100 µM).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

-

Filter the sample through a 0.22 µm syringe filter to remove any precipitate.

-

Analyze the filtrate by HPLC and determine the concentration using the standard curve.

-

-

Thermodynamic (Equilibrium) Solubility:

-

Add an excess amount of the solid compound to a known volume of DMSO in a vial.

-

Seal the vial and incubate at a controlled temperature (e.g., 25°C) with continuous agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the sample to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with DMSO as necessary to fall within the range of the standard curve and analyze by HPLC.

-

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in DMSO. Note: This data is for illustrative purposes only and should be experimentally determined.

| Solubility Type | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Kinetic | DMSO/PBS (1:99) | 25 | >0.03 | >0.1 |

| Thermodynamic | DMSO | 25 | ~15 | ~49.3 |

Stability in DMSO: Theoretical Considerations and Experimental Protocol

The stability of this compound in DMSO is crucial for the reliability of in vitro assays. The presence of multiple hydroxyl groups on the xanthone scaffold could make the molecule susceptible to oxidation, especially under prolonged storage or exposure to light and air. DMSO itself is generally a stable solvent, but the presence of water can impact the stability of dissolved compounds.

Experimental Protocol for Stability Assessment

This protocol describes a method to evaluate the stability of the compound in a DMSO stock solution over time and under different storage conditions.

Materials:

-

This compound

-

Anhydrous DMSO (≥99.9%)

-

HPLC system with UV detector

-

Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)

-

Amber vials to protect from light

Workflow for Stability Assessment:

Figure 2: Workflow for assessing compound stability in DMSO.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it appropriately, and analyze it by HPLC to determine the initial concentration and purity. This serves as the baseline.

-

Storage: Aliquot the remaining stock solution into separate amber vials for each time point and storage condition to avoid repeated freeze-thaw cycles of the main stock. Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

-

Time-Point Analysis: At predefined intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), retrieve one aliquot from each storage condition.

-

Sample Analysis: Allow the frozen samples to thaw completely at room temperature. Analyze each sample by HPLC to determine the concentration of the parent compound.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) concentration. A compound is often considered stable if >90% of the initial concentration remains.

Illustrative Stability Data

The following table shows hypothetical stability data for a 10 mM solution of this compound in DMSO. Note: This data is for illustrative purposes only.

| Storage Temp. | Time Point | % Remaining (mean ± SD) | Observations |

| -80°C | 4 weeks | 99.2 ± 0.5 | Highly stable |

| 12 weeks | 98.5 ± 0.7 | Highly stable | |

| -20°C | 4 weeks | 98.9 ± 0.6 | Stable |

| 12 weeks | 97.1 ± 1.1 | Stable | |

| 4°C | 4 weeks | 95.3 ± 1.5 | Minor degradation |

| 12 weeks | 90.8 ± 2.1 | Moderate degradation | |

| Room Temp. | 4 weeks | 88.4 ± 2.5 | Significant degradation |

| 12 weeks | 75.2 ± 3.8 | Unstable |

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not well-documented, many xanthones are known to exert their biological effects by modulating key cellular signaling pathways. Common pathways affected by xanthones include those involved in apoptosis (programmed cell death), inflammation, and the cellular antioxidant response.

For instance, some xanthones induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[2] This often involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Hypothetical Signaling Pathway for Xanthone-Induced Apoptosis:

Figure 3: A plausible signaling pathway for xanthone-induced apoptosis.

Summary and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in DMSO. Although direct experimental data is sparse, the provided protocols offer a robust methodology for generating reliable data.

Key Recommendations for Researchers:

-

Experimental Verification: Always experimentally determine the solubility and stability of the specific batch of the compound being used, as impurities can affect these properties.

-

Storage: For long-term storage, it is recommended to store stock solutions of this compound in anhydrous DMSO in small, single-use aliquots at -80°C to minimize degradation.

-

Assay Preparation: When preparing dilutions for cellular assays, it is advisable to use freshly prepared or recently thawed stock solutions to ensure accurate and reproducible results.

-

Further Investigation: Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the xanthone core is crucial for their biological function. 1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a naturally occurring xanthone, and its derivatives are of significant interest for drug discovery and development.

The proposed synthesis involves a convergent strategy, culminating in the Grover-Shah-Shah reaction between a functionalized benzoic acid and a polyphenol. This method is a robust and widely used approach for the construction of the xanthone nucleus.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below. It involves the synthesis of two key intermediates: 2,3,4-trihydroxy-5-methoxybenzoic acid (I) and 1,3-dihydroxy-5-methoxybenzene (II) . These intermediates are then coupled via the Grover-Shah-Shah reaction to yield the target xanthone.

Caption: Proposed synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dihydroxy-5-methoxybenzene (Precursor II)

This protocol describes the partial methylation of phloroglucinol.

Materials:

-

Phloroglucinol

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of phloroglucinol (1 eq.) in dry acetone, add anhydrous potassium carbonate (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1 eq.) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-dihydroxy-5-methoxybenzene.

Protocol 2: Synthesis of 2,3,4-Trihydroxy-5-methoxybenzoic Acid (Precursor I)

This is a multi-step proposed synthesis starting from a suitably protected gallic acid derivative. A plausible, though not experimentally verified, route is outlined.

Step 2a: Selective Methylation of a Gallic Acid Ester:

-

Protect the carboxylic acid of gallic acid as a methyl ester.

-

Selectively methylate the hydroxyl group at the 3-position. This may require protecting the other hydroxyl groups.

Step 2b: Formylation and Oxidation:

-

Introduce a formyl group at the 6-position of the protected and methylated gallic acid ester using a suitable formylation reaction (e.g., Vilsmeier-Haack).

-

Oxidize the formyl group to a carboxylic acid.

-

Deprotect the protecting groups to yield the desired benzoic acid derivative.

Note: The synthesis of this specific precursor is complex and would require significant optimization.

Protocol 3: Grover-Shah-Shah Synthesis of this compound

This protocol describes the condensation of the benzoic acid and phenol precursors using Eaton's reagent.

Materials:

-

2,3,4-Trihydroxy-5-methoxybenzoic acid (Precursor I)

-

1,3-Dihydroxy-5-methoxybenzene (Precursor II)

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

-

Ice-water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,3,4-trihydroxy-5-methoxybenzoic acid (1 eq.) and 1,3-dihydroxy-5-methoxybenzene (1.2 eq.) in a round-bottom flask, add Eaton's reagent (10-20 fold excess by weight) at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Data Presentation

The following tables summarize expected and reported quantitative data for xanthone synthesis and characterization.

Table 1: Reaction Conditions and Yields for Analogous Grover-Shah-Shah Reactions

| Benzoic Acid Precursor | Phenol Precursor | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Salicylic acid | Phloroglucinol | Eaton's reagent | 80 | 1.5 | 85 | [1] |

| 2,4-Dihydroxybenzoic acid | Phloroglucinol | Eaton's reagent | 80 | 2 | 78 | [1] |

| Gallic acid | o-Cresol | Eaton's reagent | 80 | 3 | 43 | (Adapted from similar syntheses) |

| 2-Hydroxy-4-methoxybenzoic acid | 1,3,5-Trimethoxybenzene | Eaton's reagent | 60 | 4 | 90 | (Adapted from similar syntheses) |

Table 2: Spectroscopic Data for a Representative Polyhydroxy-polymethoxy-xanthone

(Note: Data is hypothetical for the target molecule, based on typical values for similar structures)

| Data Type | Expected Values for this compound |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ~13.5 (s, 1H, OH-1), ~9.5-10.5 (br s, 2H, OH-5, OH-6), ~6.2-6.8 (m, 3H, Ar-H), ~3.8-4.0 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | ~180-185 (C=O), ~160-165 (C-O), ~150-158 (C-O), ~140-148 (C-O), ~105-115 (Ar-C), ~90-100 (Ar-C), ~55-60 (OCH₃) |

| HRMS (ESI) m/z | [M+H]⁺ calcd for C₁₅H₁₃O₇: 305.0661; found: 305.06XX |

Application Notes: Biological Activity

Derivatives of this compound are expected to exhibit significant biological activities, primarily as anti-inflammatory and anti-cancer agents. The presence of multiple hydroxyl and methoxy groups contributes to their antioxidant potential and their ability to interact with various biological targets.

Anti-inflammatory Activity

Polyhydroxylated xanthones have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] The primary mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-